
3-Methyl-4-(2-oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the thiazole moiety: This step involves the reaction of the piperazine derivative with a thiazole precursor under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
- 3-Methyl-4-(2-oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid methyl ester
Uniqueness
The uniqueness of 3-Methyl-4-(2-oxo-2-thiazol-2-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its specific structural features, such as the presence of the thiazole moiety and the tert-butyl ester group. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H23N3O3S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-4-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3S/c1-11-9-18(14(20)21-15(2,3)4)7-6-17(11)10-12(19)13-16-5-8-22-13/h5,8,11H,6-7,9-10H2,1-4H3 |
Clave InChI |
ZECKXQKTGPPBSD-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1CC(=O)C2=NC=CS2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



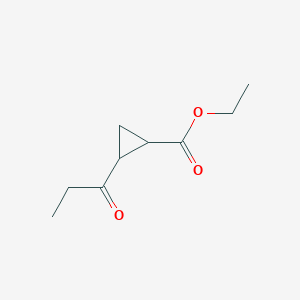
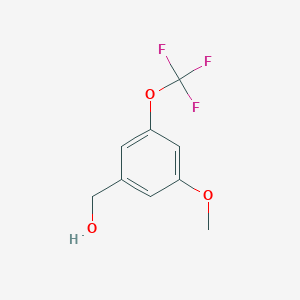

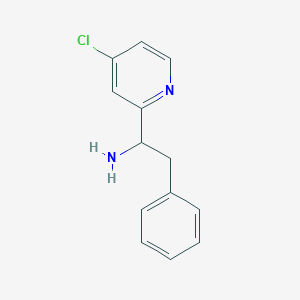
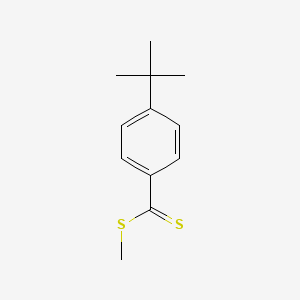
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)

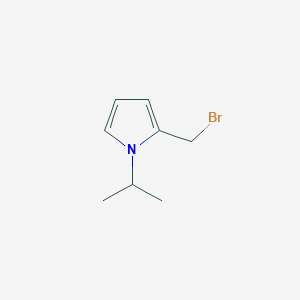
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)

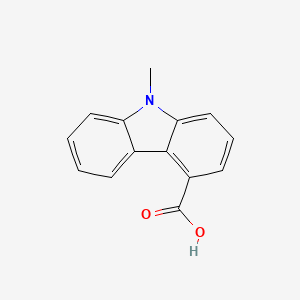

![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
